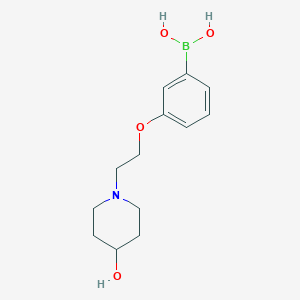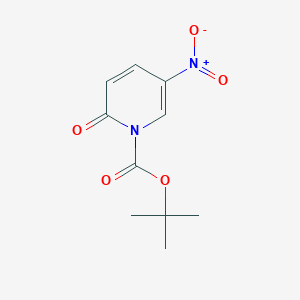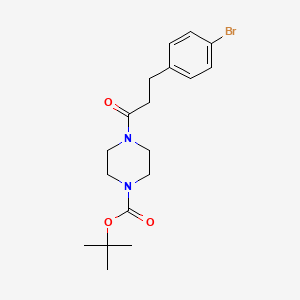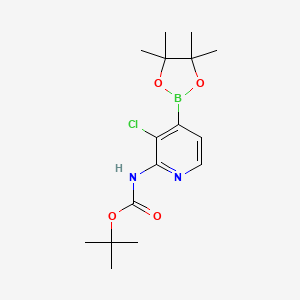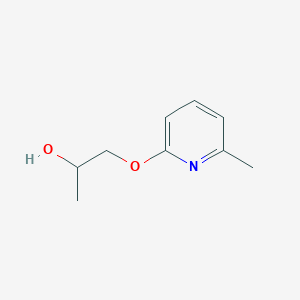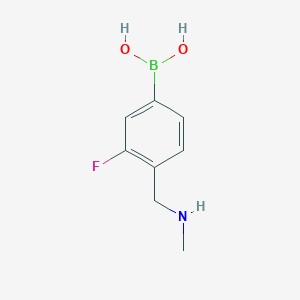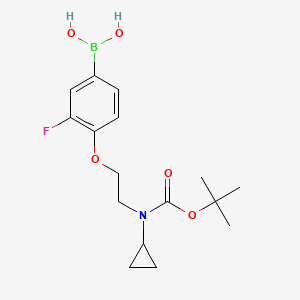
1-Bromo-3-(tert-butoxy)-5-(trifluoromethyl)benzene
Übersicht
Beschreibung
1-Bromo-3-(tert-butoxy)-5-(trifluoromethyl)benzene is a chemical compound . It is used as a building block in organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity, can be found on chemical databases .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
1-Bromo-3-(tert-butoxy)-5-(trifluoromethyl)benzene is a compound of interest in the field of organic synthesis and chemical reactivity. Research has shown its potential in various synthesis processes:
Selective Preparation and Reactions : It can be used in selective preparation processes and has shown notable reactivity in creating organometallic synthesis intermediates. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, is effective as a starting material for organometallic synthesis through reactions with magnesium, lithium, and copper intermediates (Porwisiak & Schlosser, 1996).
Metalation and Deprotonation Processes : Studies have examined its role in metalation and deprotonation reactions. The compound exhibits unique properties in these reactions, influenced by the presence of steric and electronic effects from its substituent groups (Schlosser et al., 2006).
Intermediates in Organic Synthesis : It serves as a versatile intermediate for synthesizing a variety of new organofluorine compounds, showcasing its utility in producing complex organic structures (Castagnetti & Schlosser, 2001).
Synthesis of Electronic and Photonic Materials
This compound also plays a role in the synthesis of materials used in electronics and photonics:
Electrophosphorescent Materials : It is a precursor in the synthesis of electrophosphorescent intermediates, important for applications in organic light-emitting diodes (OLEDs) and other electronic devices (Kong-qiang, 2005).
Molecular Electronics : It is a building block for molecular wires, crucial in the development of molecular electronics. These applications are essential in miniaturizing electronic components and developing new types of electronic devices (Stuhr-Hansen et al., 2005).
Eigenschaften
IUPAC Name |
1-bromo-3-[(2-methylpropan-2-yl)oxy]-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3O/c1-10(2,3)16-9-5-7(11(13,14)15)4-8(12)6-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMGDIAJAMLIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




